Z-Homophe-OH
CAS No.: 127862-89-9
Cat. No.: VC21542574
Molecular Formula: C18H19NO4
Molecular Weight: 313.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 127862-89-9 |
---|---|
Molecular Formula | C18H19NO4 |
Molecular Weight | 313.3 g/mol |
IUPAC Name | (2S)-4-phenyl-2-(phenylmethoxycarbonylamino)butanoic acid |
Standard InChI | InChI=1S/C18H19NO4/c20-17(21)16(12-11-14-7-3-1-4-8-14)19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m0/s1 |
Standard InChI Key | GUWSQYJXSRIJCI-INIZCTEOSA-N |
Isomeric SMILES | C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES | C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Chemical Identity and Structure
Z-Homophe-OH, also known as Z-L-Homophenylalanine, represents a protected amino acid derivative that plays a significant role in peptide synthesis. The compound is characterized by its unique structure that combines a benzyloxycarbonyl protecting group with homophenylalanine.
Nomenclature and Identification
Z-Homophe-OH is recognized by several synonyms in scientific literature and commercial catalogs:
Parameter | Information |
---|---|
Chemical Name | (S)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid |
Common Synonyms | Z-L-HomoPhe-OH; Cbz-L-hPhe-OH; Cbz-L-Homophenylalanine; (S)-2-(Z-Amino)-4-Phenylbutyric Acid |
CAS Number | 127862-89-9 |
Molecular Formula | C₁₈H₁₉NO₄ |
Molecular Weight | 313.35 g/mol |
The compound's chemical structure features a benzyloxycarbonyl (Z or Cbz) protecting group at the amino terminus, which is essential for controlled peptide synthesis by preventing unwanted side reactions during coupling procedures .
Physical and Chemical Properties
Z-Homophe-OH demonstrates specific physical and chemical characteristics that make it suitable for laboratory applications and pharmaceutical development.
Physical Appearance and Properties
Property | Value |
---|---|
Appearance | White to off-white powder |
Melting Point | 101.0-107.0°C |
Density | 1.222±0.06 g/cm³ |
Specific Rotation | -7.75° (C=1, MeOH) |
Solubility | Soluble in DMSO |
Purity | ≥98.0% (HPLC) |
The compound's specific rotation value confirms its stereochemical purity, which is critical for its applications in stereoselective synthesis and pharmaceutical development .
Chemical Stability and Reactivity
Z-Homophe-OH maintains stability under standard laboratory conditions but requires proper storage to prevent degradation. Its reactivity primarily centers on the carboxylic acid group, which can participate in various coupling reactions for peptide bond formation. The benzyloxycarbonyl protecting group remains stable under mild acidic and basic conditions but can be selectively removed under specific conditions, such as catalytic hydrogenation .
Storage Parameter | Recommendation |
---|---|
Short-term Storage | Store at -20°C |
Long-term Storage | Store at 2-8°C |
Container Type | Keep in tightly closed containers |
Environmental Conditions | Store in cool, dry, well-ventilated areas away from incompatible substances |
Special Precautions | Protect from sunlight, heat sources, fire, and moisture |
For research applications requiring precise concentrations, the compound can be prepared in stock solutions according to specific protocols. Once prepared in solution, it is recommended to store it in separate packages to avoid degradation from repeated freezing and thawing cycles .
Stock Solution Preparation
The following table provides guidance for preparing stock solutions at various concentrations:
Desired Concentration | Amount of Z-Homophe-OH |
---|---|
1 mg | |
1 mM | 3.1913 mL |
5 mM | 0.6383 mL |
10 mM | 0.3191 mL |
When preparing stock solutions, it is advisable to select appropriate solvents based on the intended application and the solubility of Z-Homophe-OH in the chosen solvent .
Applications in Research and Development
Z-Homophe-OH has gained significant importance in multiple scientific domains, particularly in pharmaceutical research and peptide chemistry.
Peptide Chemistry Applications
The compound serves as a valuable building block in peptide synthesis, providing the homophenylalanine residue with an N-terminal protecting group. This configuration allows for controlled, directional peptide chain elongation in both solution and solid-phase peptide synthesis protocols. The homophenylalanine residue, when incorporated into peptides, can confer specific conformational properties and enhanced metabolic stability compared to conventional phenylalanine-containing peptides .
Pharmaceutical Research and Drug Discovery
In pharmaceutical development, Z-Homophe-OH contributes to the synthesis of peptide-based drug candidates, enzyme inhibitors, and peptidomimetics. The homophenylalanine moiety, with its extended carbon chain compared to phenylalanine, provides unique structural features that can enhance binding affinity to target proteins and receptors .
Synthetic Approaches and Production Methods
While the search results provide limited information on synthetic routes to Z-Homophe-OH specifically, related compounds such as L-homophenylalanine can be synthesized through enzymatic methods.
Enzymatic Synthesis of Related Compounds
Research has demonstrated the effective synthesis of L-homophenylalanine using α-transaminase from Megasphaera elsdenii. This enzymatic approach involves a continuous in situ crystallization process coupled with a spontaneous reactive crystallization step of the enantiopure amino acid. The process also includes a parallel spontaneous cyclization of the deaminated cosubstrate in solution .
Quality Control and Analysis
Quality control for commercial Z-Homophe-OH typically involves multiple analytical methods to ensure purity and identity.
Analytical Methods
Analytical Technique | Parameter Evaluated |
---|---|
HPLC | Purity assessment (typically ≥98.0%) |
1H NMR Spectroscopy | Structural confirmation |
Specific Rotation | Stereochemical purity |
Karl Fischer Titration | Water content (typically ≤0.50%) |
Commercial suppliers typically provide Certificates of Analysis (COA) that include these analytical results, confirming the identity and quality of the product .
Aspect | Details |
---|---|
Typical Packaging | Fluorinated bottles, aluminum foil bags, 25 kg cardboard drums, or custom packaging |
Shipping Methods | Worldwide delivery via air freight, express courier services (FedEx/DHL) |
Production Locations | Manufacturing facilities in locations such as Shanghai, China |
Commercial suppliers often maintain stock of this compound, allowing for prompt delivery to research laboratories globally .
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